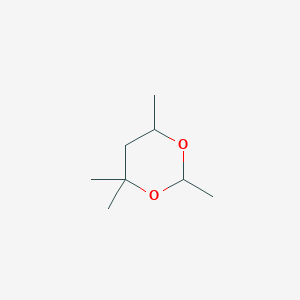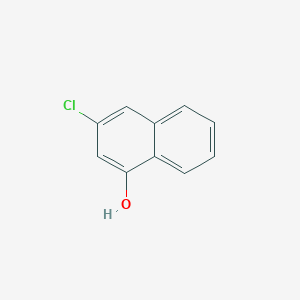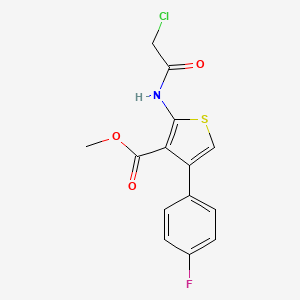
3-Isothiocyanatooctane
Overview
Description
3-Isothiocyanatooctane is an organic compound with the molecular formula C₉H₁₇NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatooctane can be synthesized through various methods. One common approach involves the reaction of octylamine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, under moderate heating .
Industrial Production Methods: Industrial production of this compound often employs the thiophosgene method due to its efficiency and high yield. this method requires careful handling of toxic reagents and by-products. Recent advancements have focused on more sustainable and less hazardous methods, such as the use of elemental sulfur and benign solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatooctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thioureas.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octylamine and carbonyl sulfide.
Reduction: Electrochemical reduction of this compound can yield thioformamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: This reaction can occur under acidic or basic conditions.
Reduction: Electrochemical reduction is often carried out in the presence of a suitable electrolyte.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Octylamine and Carbonyl Sulfide: Products of hydrolysis.
Thioformamides: Products of electrochemical reduction.
Scientific Research Applications
3-Isothiocyanatooctane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal infections.
Industry: It is used in the production of fungicides and insecticides due to its biological activity.
Mechanism of Action
The mechanism of action of 3-isothiocyanatooctane involves its interaction with biological molecules through the isothiocyanate group. This group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation . The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) is a key pathway through which isothiocyanates exert their antioxidative and anti-inflammatory effects .
Comparison with Similar Compounds
Allyl Isothiocyanate: Known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Exhibits strong anticancer activity.
Sulforaphane: Found in broccoli, known for its chemopreventive properties.
Comparison: 3-Isothiocyanatooctane is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other isothiocyanates. This structural difference can influence its reactivity and biological activity, making it suitable for specific applications where other isothiocyanates may not be as effective .
Properties
IUPAC Name |
3-isothiocyanatooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-7-9(4-2)10-8-11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCUQCXBFNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318829 | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519169-06-3 | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519169-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)

![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)





![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)


